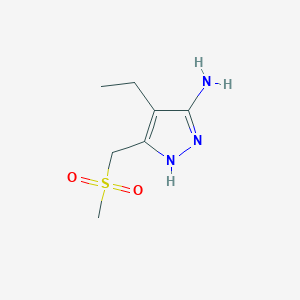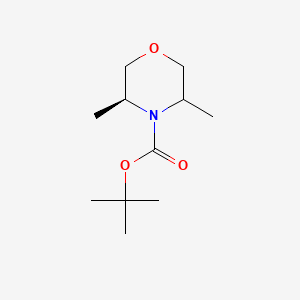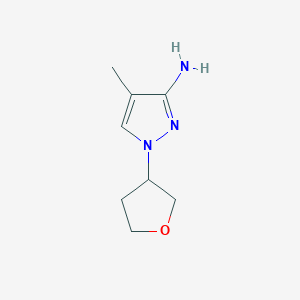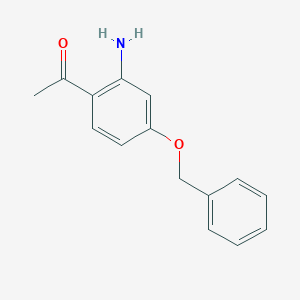
1-(2-Amino-4-(benzyloxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-(benzyloxy)phenyl)ethanone is an organic compound with the molecular formula C15H15NO2 It is a derivative of acetophenone, featuring an amino group and a benzyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(benzyloxy)phenyl)ethanone typically involves the reaction of 2-amino-4-(benzyloxy)benzaldehyde with a suitable reagent to introduce the ethanone group. One common method is the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(benzyloxy)phenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and benzyloxy groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1-(2-Amino-4-(benzyloxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(benzyloxy)phenyl)ethanone depends on its specific application and the biological or chemical system it interacts with. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanone: This compound lacks the benzyloxy group and has different chemical properties and reactivity.
4’-Benzyloxyacetophenone: This compound lacks the amino group, affecting its biological activity and chemical behavior.
2-Amino-1-(4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a benzyloxy group, leading to different reactivity and applications
Uniqueness
1-(2-Amino-4-(benzyloxy)phenyl)ethanone is unique due to the presence of both amino and benzyloxy groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(2-amino-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H15NO2/c1-11(17)14-8-7-13(9-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |
InChI Key |
GRQGPOURVNIAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


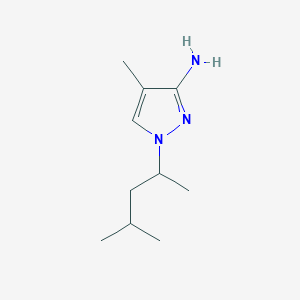
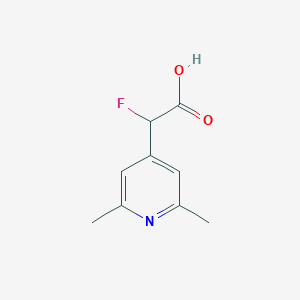

![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
![3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240713.png)
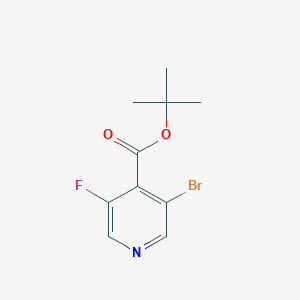
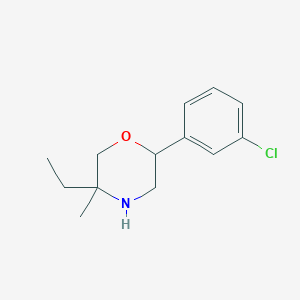
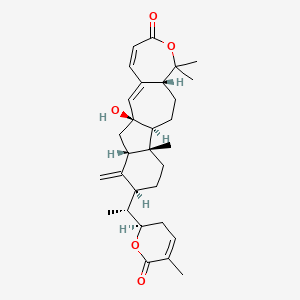

![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)
